

An In-depth Technical Guide on 2,3-Dichloro-4-thiocyanatoaniline

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Compound of Interest

Compound Name: 2,3-Dichloro-4-thiocyanatoaniline

Cat. No.: B179748

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,3-Dichloro-4-thiocyanatoaniline** (CAS Number: 7494-03-3), a halogenated aromatic thiocyanate. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document combines available data with established scientific principles for analogous compounds to offer a thorough resource for research and development.

Core Chemical and Physical Properties

2,3-Dichloro-4-thiocyanatoaniline is a substituted aniline with a molecular formula of $C_7H_4Cl_2N_2S$.^[1] Its structure features a dichlorinated benzene ring with an amino group and a thiocyanate group, suggesting its potential as a versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers and Molecular Properties

Parameter	Value	Reference
CAS Number	7494-03-3	[1]
Molecular Formula	C ₇ H ₄ Cl ₂ N ₂ S	[1]
Molecular Weight	219.1 g/mol	[1]
Synonyms	4-amino-2,3-dichlorophenyl thiocyanate	N/A
InChI Key	HHYXNAYEWINMOA-UHFFFAOYSA-N	N/A

Table 2: Physical Properties

Property	Value	Notes
Physical State	Solid (predicted)	Based on analogous compounds.
Purity	Typically available at ≥95%	From commercial suppliers.
Storage	Room temperature	As recommended by suppliers.

Proposed Synthesis: Experimental Protocol

While a specific, peer-reviewed synthesis protocol for **2,3-Dichloro-4-thiocyanatoaniline** is not readily available, a plausible and efficient method can be derived from established procedures for the thiocyanation of anilines. The following protocol is based on the electrophilic thiocyanation of 2,3-dichloroaniline.

Reaction: Electrophilic thiocyanation of 2,3-dichloroaniline.

Reagents and Materials:

- 2,3-Dichloroaniline
- Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)
- Bromine (Br₂) or an oxidizing agent like Potassium persulfate (K₂S₂O₈)

- Solvent (e.g., Methanol, Acetic Acid, or a DMSO:H₂O mixture)
- Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, etc.)
- Purification materials (silica gel for chromatography, appropriate recrystallization solvents)

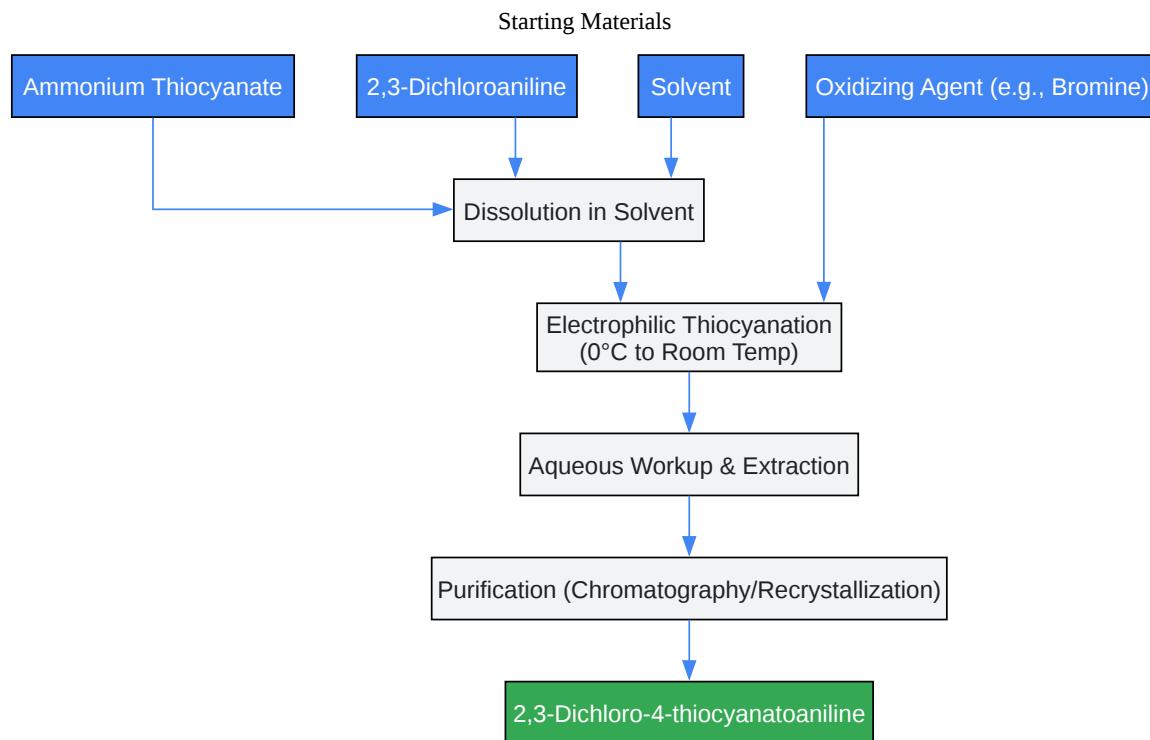
Procedure:

- Dissolution: Dissolve 2,3-dichloroaniline (1 equivalent) and ammonium thiocyanate (2-3 equivalents) in a suitable solvent within a round-bottom flask equipped with a magnetic stirrer.
- Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
- Addition of Oxidant: Slowly add a solution of bromine (1.1 equivalents) in the same solvent dropwise to the stirred mixture. Alternatively, if using a persulfate-based system, the oxidant can be added portion-wise. Maintain the temperature below 10 °C during the addition.
- Reaction: Allow the mixture to stir at room temperature for several hours (typically 2-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching and Extraction: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove excess bromine. If the product precipitates, it can be filtered. Otherwise, extract the product with an organic solvent like ethyl acetate.
- Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **2,3-Dichloro-4-thiocyanatoaniline**.

Safety Precautions:

This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Mandatory Visualization: Synthesis Workflow



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Caption: Proposed experimental workflow for the synthesis of **2,3-Dichloro-4-thiocyanatoaniline**.

Potential Biological Activity and Applications in Drug Discovery

There is currently no specific research on the biological activity or signaling pathways of **2,3-Dichloro-4-thiocyanatoaniline** in the public domain. However, the structural motifs present in the molecule—a substituted aniline and a thiocyanate group—are found in various biologically active compounds.

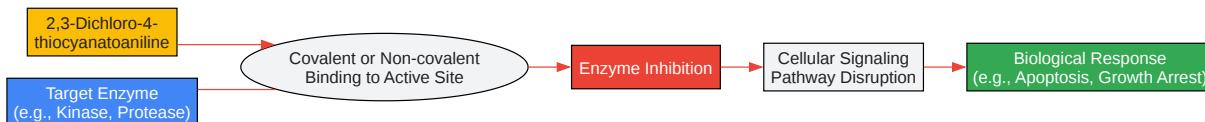
- **Aryl Thiocyanates:** This class of compounds serves as important building blocks for the synthesis of bioactive molecules and are precursors to many other sulfur-containing functional groups. Some aryl thiocyanates have demonstrated antimicrobial and anticancer properties.
- **Dichloroanilines:** Dichloroaniline derivatives are known to exhibit a range of biological activities, including herbicidal and antimicrobial effects.

Given these precedents, **2,3-Dichloro-4-thiocyanatoaniline** could be a candidate for investigation in the following areas:

- **Antimicrobial Agent:** As a sulfur-containing aromatic compound, it could be screened for activity against various bacterial and fungal strains.
- **Enzyme Inhibitor:** The electrophilic nature of the thiocyanate group could allow it to interact with nucleophilic residues in enzyme active sites, potentially leading to inhibition.
- **Precursor for Heterocyclic Synthesis:** The amino and thiocyanate groups provide reactive handles for the synthesis of more complex heterocyclic structures, which are a cornerstone of many pharmaceutical compounds.

Mandatory Visualization: Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action, such as enzyme inhibition, which has not been experimentally validated for **2,3-Dichloro-4-thiocyanatoaniline** but represents a plausible area of investigation based on its chemical structure.



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Caption: Hypothetical enzyme inhibition pathway for **2,3-Dichloro-4-thiocyanatoaniline**.

Conclusion

2,3-Dichloro-4-thiocyanatoaniline is a chemical compound with significant potential for further exploration in medicinal chemistry and materials science. While comprehensive experimental data is not yet available in the public literature, this guide provides a solid foundation based on its known chemical properties, a plausible synthetic route, and a discussion of its potential biological relevance derived from its structural features. Further research is warranted to fully characterize this molecule and unlock its potential applications.

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References

- 1. scbt.com [scbt.com]
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